2-(Trifluoromethylthio)phenylacetic acid
Description
Contextualization of Substituted Phenylacetic Acid Derivatives in Organic and Medicinal Chemistry Research
The phenylacetic acid scaffold is a versatile and highly important structural motif in the fields of organic and medicinal chemistry. mdpi.comyoutube.com These derivatives are prevalent in nature and serve as crucial intermediates in the synthesis of a wide array of commercial products. mdpi.comresearchgate.net In pharmacology, phenylacetic acid derivatives are core components of many established drugs. For example, they form the basis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen. mdpi.comwikipedia.org
The utility of this scaffold extends beyond anti-inflammatory agents; its derivatives are used in the production of antibiotics like penicillin G, and as building blocks for drugs such as bendazol, camylofin, and lorcainide. mdpi.comwikipedia.org The phenylacetic acid portion of a molecule can be readily modified, allowing chemists to fine-tune its biological activity, selectivity, and pharmacokinetic profile. nih.gov Research has demonstrated that substitutions on the phenyl ring significantly influence the molecule's properties, making the synthesis of novel substituted phenylacetic acids a continuous goal in the development of new therapeutic agents and other functional organic molecules. youtube.comnih.govacs.org
Significance of the Trifluoromethylthio (-SCF3) Functional Group in Molecular Design and Fluorine Chemistry
The trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful functional group in molecular design, particularly within pharmaceutical and agrochemical research. researchgate.netresearchgate.netresearchgate.net Its inclusion in a molecule imparts a distinct set of properties rooted in the high electronegativity of the fluorine atoms. The -SCF3 group is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a molecule's ability to permeate cell membranes. researchgate.netenamine.net This improved permeability can lead to better bioavailability of drug candidates. enamine.netnih.gov
The Hansch-Leo parameter (π), a measure of lipophilicity, for the -SCF3 group is approximately 1.44, which is substantially higher than that of the related trifluoromethyl (-CF3) group (π = 0.88). iris-biotech.de Furthermore, the -SCF3 group is a strong electron-withdrawing group, which can alter the electronic properties of the molecule it is attached to. researchgate.netiris-biotech.de This electronic influence, combined with its steric bulk, can improve metabolic stability by making the molecule less susceptible to oxidative degradation in the body. researchgate.netnih.gov The growing interest in this moiety has spurred the development of numerous novel synthetic methods for incorporating the -SCF3 group into organic molecules, a field of active research known as trifluoromethylthiolation. researchgate.netacs.orgcas.cn
Overview of Academic Research Trajectories Involving 2-(Trifluoromethylthio)phenylacetic Acid
Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, its significance can be understood through its identity as a functionalized chemical intermediate. Research trajectories for compounds of this nature typically involve their synthesis and subsequent use as building blocks for larger, more complex target molecules.
The synthesis of trifluoromethylthiolated aromatic compounds is a major area of contemporary research. acs.org Methods for the direct C-H trifluoromethylthiolation of aromatic rings and the synthesis of α-trifluoromethylthiolated esters and amides from aryl acetic acids have been developed. nih.gov For instance, a continuous flow process has been described for synthesizing α-trifluoromethylthiolated amides and esters from commercially available arylacetic acids using N-(trifluoromethylthio)phthalimide as the electrophilic -SCF3 source. nih.gov While this specific study did not use this compound as a starting material, it demonstrates a viable synthetic pathway to related structures, indicating that the synthesis of the title compound is well within the scope of modern organic chemistry.
The primary research application for this compound would be as a specialized reagent. The carboxylic acid group provides a reactive handle for forming amide, ester, or other linkages, while the ortho-positioned -SCF3 group would confer its unique lipophilic and electronic properties onto the final product. Therefore, its research trajectory is tied to the synthesis of novel drug candidates, agrochemicals, or materials where the specific combination of a phenylacetate (B1230308) linker and an ortho-SCF3 substituent is desired to achieve a specific biological or physical outcome.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂S |
| Molecular Weight | 236.21 g/mol |
| IUPAC Name | 2-[(Trifluoromethyl)sulfanyl]phenylacetic acid |
| CAS Number | 13334-00-4 |
Data sourced from chemical supplier catalogs. cymitquimica.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trifluoromethylsulfanyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVZHMXCYDAXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Trifluoromethylthio Phenylacetic Acid and Its Analogues
Strategies for the Introduction of the Trifluoromethylthio Group onto Aromatic Systems
Direct trifluoromethylthiolation of aromatic rings is a powerful tool for accessing SCF3-containing compounds. researchgate.net These methods are generally classified based on the nature of the trifluoromethylthiolating agent as electrophilic, nucleophilic, or radical-based.
Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic system with a reagent that delivers a formal "CF3S+" cation. These reactions often proceed in a manner analogous to classic Friedel–Crafts alkylations and typically require activation by a protic or Lewis acid to enhance the electrophilicity of the SCF3 source. thieme-connect.comosaka-u.ac.jp
A variety of electrophilic reagents have been developed for this purpose. Early examples, such as trifluoromethanesulfenyl chloride (CF3SCl), were effective but limited by the reagent's toxicity and gaseous state. thieme-connect.com Modern reagents are typically stable, easy-to-handle solids. For instance, N-(trifluoromethylthio)phthalimide can be used to introduce the SCF3 group onto arylacetic acids in continuous flow systems. nih.govacs.org Second-generation trifluoromethanesulfenamides have also proven effective for the direct trifluoromethylthiolation of various aromatic and heteroaromatic compounds under mild conditions with catalytic amounts of acid. thieme-connect.com
More recently, a triptycene-based Lewis base catalyst (Trip-SMe) in conjunction with triflic acid (TfOH) has been used to activate a commercially available saccharin-based SCF3 reagent. osaka-u.ac.jpacs.org This system forms a highly electrophilic sulfonium (B1226848) intermediate, enabling the direct functionalization of even unactivated aromatic compounds at room temperature. osaka-u.ac.jpacs.org Another powerful reagent, 1-methyl-4-(trifluoromethylthio)piperazine (MTTP), can be activated with TfOH to generate highly reactive species capable of trifluoromethylthiolating even electron-deficient aromatic systems. nih.govacs.org Hypervalent iodine reagents, often referred to as Togni's reagents, are also prominent in this field, though they are more commonly associated with trifluoromethylation rather than trifluoromethylthiolation. d-nb.infonih.govbrynmawr.edu
| Reagent Family | Example Reagent | Activating Agent | Substrate Scope | Ref. |
| Phthalimides | N-(Trifluoromethylthio)phthalimide | Base (for enolate formation) | Arylacetic acids | nih.govacs.org |
| Sulfenamides | Second-generation trifluoromethanesulfenamides | TfOH or TMSCl (catalytic) | Activated and deactivated arenes | thieme-connect.com |
| Saccharin-based | N-(Trifluoromethylthio)saccharin | Trip-SMe / TfOH | Unactivated arenes | osaka-u.ac.jpacs.org |
| Piperazines | 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP) | Triflic Acid (TfOH) | Electron-rich and electron-deficient arenes | nih.govacs.org |
Nucleophilic approaches typically involve the cross-coupling of an aryl halide or pseudohalide with a nucleophilic "SCF3-" source. These reactions are often mediated by transition metal catalysts, with copper being particularly prevalent. nih.gov
Copper-catalyzed trifluoromethylthiolation of aryl iodides and bromides can be achieved using reagents like silver(I) trifluoromethanethiolate (AgSCF3). nih.gov The efficiency and scope of these reactions can be enhanced by the presence of directing groups on the aromatic substrate, such as pyridyl, ester, or amide functionalities. nih.gov For instance, a novel copper-catalyzed method using CuBr and 1,10-phenanthroline (B135089) as a ligand enables the coupling of aryl halides with diverse directing groups. nih.gov By switching the solvent to DMF, the coupling can even proceed at room temperature. nih.gov
Gold catalysis has also emerged as a powerful tool. A protocol using a (MeDalphos)AuCl pre-catalyst facilitates the trifluoromethylthiolation of aryl and vinyl iodides with AgSCF3 under mild conditions, tolerating a wide array of functional groups. nih.gov This method has been successfully applied to the late-stage, protecting-group-free modification of bioactive molecules like probenecid. nih.gov
In addition to metal catalysis, direct nucleophilic substitution on activated aromatic systems can be achieved. The development of oxidative trifluoromethylthiolation provides another route, where nucleophilic reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) react with elemental sulfur and an aryl boronic acid in the presence of an oxidant to form the desired C-SCF3 bond. nih.gov
| Method | Catalyst/Mediator | SCF3 Source | Substrate | Ref. |
| Copper-Catalyzed Cross-Coupling | CuBr / 1,10-phenanthroline | Not specified | Aryl bromides and iodides | nih.gov |
| Gold-Catalyzed Cross-Coupling | (MeDalphos)AuCl | AgSCF3 | Aryl and vinyl iodides | nih.gov |
| Oxidative Coupling | Copper or metal-free | TMSCF3 + Sulfur | Aryl boronic acids, alkynes | nih.gov |
| Direct Nucleophilic Substitution | nBu4NI (additive) | AgSCF3 | Alkyl halides and tosylates | researchgate.net |
Radical-based methods involve the generation of the trifluoromethylthio radical (•SCF3), which then adds to an aromatic ring. This approach is particularly effective for the C-H functionalization of unactivated arenes and heteroarenes. princeton.edu
A prominent precursor for generating CF3 radicals is sodium trifluoromethanesulfinate, widely known as Langlois' reagent. ccspublishing.org.cnnih.govsantiago-lab.com While primarily used as a source of the trifluoromethyl radical (•CF3), it can also generate the SCF3 moiety in the presence of a suitable sulfur source and a phosphorus-based reagent like PCl3. ccspublishing.org.cn
Photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under mild conditions using visible light. princeton.eduresearchgate.netnih.gov This strategy can be applied to trifluoromethylthiolation. For example, a photoredox-catalyzed process can generate •SCF3 radicals that readily engage with a broad range of arenes and heteroarenes. researchgate.netnih.govresearchgate.net These reactions are often characterized by high functional group tolerance and can provide access to substitution patterns that are difficult to achieve through ionic pathways. princeton.edu The mechanism typically involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) event with a suitable SCF3 precursor to generate the key •SCF3 radical intermediate. nih.gov
| Method | Radical Precursor | Initiation | Key Features | Ref. |
| Transition-Metal-Free Thiolation | Langlois' Reagent (NaSO2CF3) + PCl3 | Thermal/Oxidative | Generates SCF3 from a CF3 source | ccspublishing.org.cn |
| Photoredox Catalysis | Various SCF3 precursors | Visible Light / Photocatalyst (e.g., Ru or Ir complexes) | Mild conditions, broad scope for C-H functionalization | princeton.eduresearchgate.netnih.gov |
| Synergistic Catalysis | Selenium ylide-based reagent | Lewis Acid + Photoredox Catalyst | Trifluoromethylative difunctionalization of alkenes | bohrium.com |
De Novo Synthesis of the 2-(Trifluoromethylthio)phenylacetic Acid Scaffold
Instead of adding the SCF3 group to a pre-formed phenylacetic acid, a de novo synthesis builds the molecule from smaller, simpler starting materials. This approach offers greater control over the substitution pattern and can be advantageous for large-scale production.
A plausible multi-step synthesis of this compound could commence from a readily available starting material like 2-aminothiophenol. The synthesis would involve the strategic introduction of both the trifluoromethyl group and the acetic acid side chain.
A representative synthetic sequence could be:
Diazotization and Sandmeyer-type Reaction: 2-Aminothiophenol is converted to a diazonium salt, which is then reacted with a trifluoromethylthiolating agent to install the SCF3 group, yielding 1-bromo-2-(trifluoromethylthio)benzene (B154326) or a related intermediate.
Introduction of the Acetic Acid Moiety: The resulting aryl halide can be converted into the target phenylacetic acid through several established methods. One common route is the conversion to an arylacetonitrile via reaction with sodium cyanide, followed by acidic or basic hydrolysis to the carboxylic acid. ontosight.ai Alternatively, a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block could be employed.
Final Hydrolysis: If an ester is used as a precursor for the acetic acid side chain, a final hydrolysis step would be required to yield the desired this compound.
This type of sequential approach allows for the purification of intermediates and can be adapted to produce a wide range of analogues by simply changing the starting materials or the reagents used in the coupling steps.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages in safety, efficiency, and scalability over traditional batch processing. nih.govmit.edu The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, cleaner reactions, and the ability to safely handle reactive intermediates. hes-so.ch
For example, in one reported protocol, the initial formation of the N-acylpyrazole from phenylacetic acid can be achieved in 92% yield with a residence time of just 2 minutes. nih.gov The subsequent trifluoromethylthiolation step, when optimized at 60 °C, can achieve a 75% yield. acs.org These studies demonstrate that both micro- and mesoreactor technologies can be successfully employed to develop efficient, multi-step protocols for the synthesis of fluorinated derivatives in good yields and with high productivity. nih.govacs.org
Optimized Batch Synthesis Conditions and Yield Enhancement
The batch synthesis of α-trifluoromethylthiolated aryl acetic acid derivatives has been optimized to enhance yields and reaction efficiency. One established method involves the conversion of a parent carboxylic acid into a more reactive intermediate, such as an N-acylpyrazole, followed by electrophilic trifluoromethylthiolation.
Optimization studies have focused on reagent stoichiometry and temperature control. Using a slight excess of the trifluoromethylthiolating agent (e.g., 1.2 to 1.5 molar equivalents of N-(trifluoromethylthio)phthalimide) has been shown to drive the reaction to completion. nih.gov While room temperature is often sufficient, moderate heating to 60°C can improve yields in certain cases. nih.gov The choice of solvent is also critical; a mixture of THF, acetonitrile, and dichloromethane (B109758) (DCM) has been identified as optimal for the initial N-acylpyrazole formation, achieving yields as high as 92-95% in that preliminary step. nih.gov
Table 1: Optimized Batch Conditions for α-Trifluoromethylthiolation of Phenylacetic Acid Derivatives
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Starting Material | Phenylacetic Acid | - | nih.gov |
| Activation Step | Conversion to N-acylpyrazole | 92-95 | nih.gov |
| SCF3 Source | N-(trifluoromethylthio)phthalimide (1.2-1.5 equiv) | - | nih.gov |
| Base | Triethylamine (0.2 equiv) | - | nih.gov |
| Solvent | Anhydrous CH3CN/THF (1:1) | - | nih.gov |
| Temperature | Room Temperature to 60°C | - | nih.gov |
| Final Product | α-Trifluoromethylthio N-benzylamide | 50-70 (overall) | nih.gov |
| Final Product | Ethyl α-Trifluoromethylthioacetate | 70 (overall) | nih.gov |
**2.3. Regioselective Synthesis of Trifluoromethylthiophenylacetic Acid Isomers
The synthesis of specific isomers of trifluoromethylthiophenylacetic acid, such as the 2-substituted (ortho), 3-substituted (meta), or 4-substituted (para) variants, hinges on controlling the regioselectivity of the trifluoromethylthiolation step on the aromatic ring. The directing influence of the substituents already present on the phenyl ring is a key factor.
For arenes containing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or hydroxyl (-OH), the trifluoromethylthiolation reaction typically shows a strong preference for substitution at the ortho and para positions. acs.org For instance, the dual-catalytic trifluoromethylthiolation of anisole (B1667542) results in a mixture of 2- and 4-trifluoromethylthiolated products. scribd.com This inherent electronic preference can be leveraged to synthesize ortho-isomers like this compound, although mixtures with the para-isomer may form, requiring subsequent purification. acs.orgscribd.com
Achieving high regioselectivity, particularly for the ortho position required for this compound, can be challenging. The steric hindrance from ortho-substituents can sometimes decrease the reaction rate, necessitating higher catalyst loadings (e.g., increasing from 2.5 mol% to 5 mol%). acs.org Research into dual catalytic systems involving a Lewis acid and a Lewis base has shown promise in modulating this selectivity under mild conditions. acs.orgscribd.com By carefully selecting the catalytic system and reaction conditions, the functionalization of a wide range of arenes and N-heterocycles can be achieved with predictable regioselectivity, which is essential for accessing specific isomers of trifluoromethylthiophenylacetic acid. acs.org
Catalytic Systems and Reagents in the Formation of Trifluoromethylthio-Containing Aryl Acetic Acids
The introduction of the trifluoromethylthio (-SCF3) group onto an aromatic ring to form precursors for aryl acetic acids is facilitated by specific catalytic systems and electrophilic reagents. A prominent modern approach involves a dual catalytic system comprising a Lewis acid and a Lewis base. acs.orgscribd.com
One such effective system pairs iron(III) chloride (FeCl3) as the Lewis acid with diphenyl selenide (B1212193) (Ph2Se) as the Lewis base catalyst. scribd.com In this process, the Lewis acid activates an electrophilic SCF3 source, such as N-trifluoromethylthiosaccharin. acs.orgscribd.com The activated reagent then undergoes a reaction with the arene, which is facilitated by the Lewis base, leading to the formation of the C-S bond and the desired trifluoromethylthiolated arene. This dual catalytic method is efficient even at low catalyst loadings (2.5-5 mol%) and proceeds under mild conditions, often at room temperature. acs.orgscribd.com
The choice of the electrophilic trifluoromethylthiolating agent is also critical. Besides N-trifluoromethylthiosaccharin, other N-based reagents are commonly used. scribd.com N-(trifluoromethylthio)phthalimide is another effective source for the SCF3 group, particularly in the α-thiolation of activated carboxylic acid derivatives like N-acylpyrazoles. nih.gov
Table 2: Catalysts and Reagents for Trifluoromethylthiolation
| Component | Example | Role | Reference |
|---|---|---|---|
| Lewis Acid Catalyst | Iron(III) Chloride (FeCl3) | Activates the SCF3 reagent | acs.orgscribd.com |
| Lewis Base Catalyst | Diphenyl Selenide (Ph2Se) | Facilitates electrophilic attack | scribd.com |
| Electrophilic SCF3 Reagent | N-trifluoromethylthiosaccharin | Source of the -SCF3 group | acs.orgscribd.com |
| Electrophilic SCF3 Reagent | N-(trifluoromethylthio)phthalimide | Source of the -SCF3 group | nih.gov |
| Base (for α-thiolation) | Triethylamine (TEA) | Proton acceptor | nih.gov |
Chemical Transformations and Derivatization of 2 Trifluoromethylthio Phenylacetic Acid
Synthesis of Ester and Amide Derivatives from 2-(Trifluoromethylthio)phenylacetic Acid
The carboxylic acid group of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions to produce a wide array of ester and amide derivatives.
Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst or the use of coupling agents, can be employed to synthesize the corresponding esters. A notable approach involves a continuous flow process for the α-trifluoromethylthiolation of arylacetic acids, which can be extended to the synthesis of esters. nih.govresearchgate.net In this method, the carboxylic acid is first converted to an N-acylpyrazole intermediate. This activated species then undergoes α-trifluoromethylthiolation, followed by reaction with an alcohol to yield the desired α-substituted SCF3 ester. nih.govresearchgate.net For instance, the telescoped synthesis of ethyl 2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetate has been successfully accomplished with a 70% yield. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromophenylacetic acid | 1. 3-Phenylpyrazole, EDC·HCl, DMAP (in-flow) 2. N-(trifluoromethylthio)phthalimide, TEA (in-flow) 3. Ethanol | Ethyl 2-(4-bromophenyl)-2-((trifluoromethyl)thio)acetate | 70% | nih.govresearchgate.net |
| Phenylacetic acid | 1. 3-Phenylpyrazole, EDC·HCl, DMAP (in-flow) 2. N-(trifluoromethylthio)phthalimide, TEA (in-flow) 3. N-Benzylamine | N-Benzyl-2-phenyl-2-((trifluoromethyl)thio)acetamide | ~50-70% | nih.govresearchgate.net |
| 2-Nitrophenylacetic acid | 1. N-acylpyrazole formation 2. α-Trifluoromethylthiolation 3. N-Benzylamine | N-Benzyl-2-(2-nitrophenyl)-2-((trifluoromethyl)thio)acetamide | 51% | nih.gov |
Functional Group Interconversions and Modifications on the Phenylacetic Acid Moiety
Beyond simple derivatization of the carboxylic acid, the this compound scaffold can undergo various functional group interconversions. A significant transformation is the deoxygenative trifluoromethylthiolation of the carboxylic acid itself to form a trifluoromethyl thioester. This conversion can be achieved using an "umpolung" strategy where triphenylphosphine (B44618) is used to activate an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide. researchgate.net The triphenylphosphine then acts as an oxygen acceptor in the deoxygenation process. researchgate.net This method is mild, efficient, and demonstrates broad scope and tolerance for various functional groups. researchgate.net
The resulting trifluoromethyl thioesters are valuable intermediates that can be further transformed. For example, they can be converted into trifluoromethyl thioethers via a palladium-catalyzed decarbonylation reaction. researchgate.net This two-step sequence from a carboxylic acid provides a versatile method for introducing the trifluoromethylthio group.
Cyclization Reactions and Formation of Heterocyclic Scaffolds Incorporating the Trifluoromethylthio-Phenylacetic Acid Unit
The this compound framework can serve as a precursor for the synthesis of various heterocyclic structures through cyclization reactions. These reactions often involve the carboxylic acid or its derivatives and can lead to the formation of important pharmacophores such as quinolones, lactams, and benzodiazepines.
For instance, derivatives of this compound could potentially be utilized in the synthesis of quinolones. The general synthesis of quinolones often involves the cyclization of β-aminoacrylic acid derivatives, which could be prepared from the corresponding phenylacetic acid. researchgate.netmdpi.comnanobioletters.com Another potential application is in the synthesis of lactams. Intramolecular cyclization of N-substituted phenylacetamides under acidic conditions is a known method for forming benzofused lactams. nih.gov
Furthermore, the synthesis of benzodiazepines, a critical class of therapeutic agents, often involves the condensation of an o-phenylenediamine (B120857) with a β-ketoester or a similar precursor that can be derived from a phenylacetic acid. researchgate.netresearchgate.net While specific examples starting directly from this compound are not extensively documented, the general synthetic strategies for these heterocyclic systems suggest the potential for its use as a building block.
Advanced Coupling Reactions for Structural Diversification and Library Synthesis
To achieve greater structural diversity and for the synthesis of compound libraries, derivatives of this compound can be subjected to advanced coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds.
For these reactions to be applicable, the this compound scaffold would typically need to be functionalized with a halide (e.g., bromo or iodo) or a triflate group on the phenyl ring. For example, a brominated derivative of a this compound ester could undergo a Suzuki-Miyaura coupling with a variety of boronic acids to introduce new aryl or heteroaryl substituents. nih.govdntb.gov.uarsc.orgrsc.org Similarly, a Heck reaction could be employed to couple such a derivative with an alkene, rsc.orgwikipedia.orgnih.govresearchgate.netnih.gov and a Sonogashira coupling would allow for the introduction of an alkyne moiety. researchgate.netrsc.orgresearchgate.net
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that could be used to introduce a wide range of amines to a halogenated this compound derivative, further expanding the chemical space accessible from this scaffold. These coupling strategies are fundamental in modern medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.
| Reaction Type | Typical Substrates | Catalyst/Reagents | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-2-(trifluoromethylthio)phenylacetic acid ester + Arylboronic acid | Pd catalyst, base | Aryl-substituted this compound ester |
| Heck Coupling | Bromo-2-(trifluoromethylthio)phenylacetic acid ester + Alkene | Pd catalyst, base | Alkenyl-substituted this compound ester |
| Sonogashira Coupling | Iodo-2-(trifluoromethylthio)phenylacetic acid ester + Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Alkynyl-substituted this compound ester |
| Buchwald-Hartwig Amination | Bromo-2-(trifluoromethylthio)phenylacetic acid ester + Amine | Pd catalyst, base, ligand | Amino-substituted this compound ester |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. For 2-(Trifluoromethylthio)phenylacetic acid, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for predicting its reactivity.
The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing trifluoromethylthio (-SCF3) group and the carboxylic acid (-COOH) group. DFT calculations would likely show a polarization of electron density away from the phenyl ring towards these functional groups.
Key Electronic Properties and Reactivity Descriptors:
A fundamental aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and potentially near the phenyl ring protons.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
While specific values for this compound are not available in the cited literature, studies on similar phenylacetic acid derivatives suggest that the introduction of electron-withdrawing groups tends to increase the electrophilicity index and chemical hardness.
Interactive Data Table: Hypothetical Reactivity Descriptors
Below is a hypothetical table of reactivity descriptors for this compound, based on general trends observed for similar molecules.
| Descriptor | Hypothetical Value | Implication |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |
| Electronegativity (χ) | 4.35 eV | Moderate tendency to attract electrons |
| Chemical Hardness (η) | 3.15 eV | Relatively resistant to electronic change |
| Electrophilicity Index (ω) | 3.00 eV | Good electrophile |
Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.
For this compound, molecular docking simulations could be employed to explore its potential interactions with various biological targets. The structural features of the molecule, including the phenyl ring, the carboxylic acid group, and the trifluoromethylthio group, would govern its binding interactions.
Potential Biological Targets and Binding Interactions:
Given its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of phenylacetic acid, a plausible target for molecular docking studies would be cyclooxygenase (COX) enzymes (COX-1 and COX-2). The carboxylic acid moiety is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes through hydrogen bonding with key amino acid residues like arginine and tyrosine.
The trifluoromethylthio group, being highly lipophilic, could engage in hydrophobic interactions within the active site of a target protein, potentially enhancing binding affinity. The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues of the protein.
Hypothetical Docking Results:
A hypothetical molecular docking study of this compound with a COX enzyme might reveal the following interactions:
Hydrogen Bonding: The carboxylic acid group forming hydrogen bonds with a key arginine residue in the active site.
Hydrophobic Interactions: The phenyl ring and the trifluoromethylthio group fitting into a hydrophobic pocket of the enzyme.
Van der Waals Interactions: Multiple close contacts between the ligand and various amino acid residues.
The docking score, a numerical value that estimates the binding affinity, would be a key output of such a simulation. A lower (more negative) docking score generally indicates a more favorable binding interaction.
Interactive Data Table: Hypothetical Docking Results against COX-2
| Interaction Type | Key Residues Involved (Hypothetical) | Contribution to Binding |
| Hydrogen Bonding | Arg120, Tyr355 | Strong, anchoring interaction |
| Hydrophobic Interactions | Val523, Leu352, Phe518 | Affinity enhancement |
| π-π Stacking | Phe518 | Positional stabilization |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interaction Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can reveal conformational changes, ligand-protein binding dynamics, and the influence of solvent.
For this compound, MD simulations could be used to explore its conformational flexibility. The molecule has several rotatable bonds, including the C-C bond of the acetic acid side chain and the C-S bond of the trifluoromethylthio group. MD simulations would allow for the sampling of different conformations and the determination of their relative energies and populations.
Conformational Flexibility and Solvent Effects:
In a biological environment, the interactions of this compound with surrounding water molecules would be critical. MD simulations can explicitly model these interactions, providing insights into how the solvent affects the molecule's conformation and dynamics.
When docked into a protein's active site, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the ligand-protein complex over a period of nanoseconds or longer, one can observe whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding site. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking alone.
Analysis of MD Trajectories:
Analysis of the MD trajectory can provide valuable information, such as:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site over time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are more flexible.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
Computational Elucidation of Reaction Mechanisms and Pathways for Synthesis and Metabolism
Computational chemistry can also be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis pathways or predicting its metabolic fate in the body.
Synthesis Pathway Analysis:
Theoretical calculations can be used to model the reaction steps involved in the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This can help in understanding the feasibility of a synthetic route and in optimizing reaction conditions.
Metabolism Prediction:
In silico metabolism prediction tools can be used to identify potential sites on the this compound molecule that are susceptible to metabolic transformations. These tools often use rule-based systems or machine learning models trained on large datasets of known metabolic reactions.
Common metabolic reactions for a molecule like this compound could include:
Oxidation: Hydroxylation of the phenyl ring is a common metabolic pathway for aromatic compounds, typically mediated by cytochrome P450 enzymes.
Conjugation: The carboxylic acid group is a likely site for conjugation with molecules like glucuronic acid or glycine, which increases water solubility and facilitates excretion.
Oxidation of the Sulfur Atom: The sulfur atom in the trifluoromethylthio group could potentially be oxidized to a sulfoxide (B87167) or sulfone.
DFT calculations can be used to investigate the reactivity of different sites on the molecule towards metabolic enzymes. For example, by calculating the bond dissociation energies of C-H bonds, one can predict the most likely sites of hydroxylation.
Interactive Data Table: Predicted Metabolic Hotspots
| Metabolic Reaction | Predicted Site | Rationale |
| Aromatic Hydroxylation | Phenyl ring (para to the acetic acid) | Common P450-mediated reaction |
| Glucuronidation | Carboxylic acid group | Common Phase II conjugation pathway |
| Sulfur Oxidation | Thioether sulfur | Potential for oxidation to sulfoxide/sulfone |
Research Applications of 2 Trifluoromethylthio Phenylacetic Acid Derivatives in Preclinical Studies
Utility as Precursors and Building Blocks in the Synthesis of Novel Research Compounds
The phenylacetic acid framework, particularly when substituted with fluorine-containing groups like trifluoromethylthio (-SCF3), serves as a crucial building block in medicinal chemistry. The trifluoromethylthio group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design. researchgate.net
Researchers have developed telescoped, continuous-flow synthesis methods for creating α-trifluoromethylthiolated esters and amides from commercially available arylacetic acids. nih.gov This process involves the in-flow conversion of the carboxylic acid into an intermediate like N-acylpyrazole, followed by α-trifluoromethylthiolation and subsequent reaction with amines or alcohols. nih.gov This efficient, multi-step protocol allows for the synthesis of fluorinated derivatives in good yields and with shorter reaction times compared to traditional batch reactions, highlighting the utility of the parent acid as a versatile precursor. nih.gov Such synthetic routes are pivotal for generating libraries of novel compounds for biological screening. researchgate.netnih.gov
Exploration in the Design of Compounds with Potential Biological Activities
Derivatives of the phenylacetic acid scaffold are being actively investigated for a range of biological effects in preclinical settings.
Development of Potential Antithrombotic Agents (Preclinical Research)
The broader class of phenolic acids and their derivatives has been a subject of research for new antithrombotic agents. rjraap.com Studies on related phenoxyacetic acid derivatives have shown that some of these compounds can significantly inhibit ADP-induced platelet aggregation in vitro. nih.gov While direct preclinical studies on 2-(trifluoromethylthio)phenylacetic acid for antithrombotic activity are not extensively detailed, the known antiplatelet activity of structurally related compounds suggests a potential avenue for future research. nih.govmdpi.com For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit, derived from similar acid structures, have demonstrated both antiplatelet and antithrombotic effects in mouse models. mdpi.com
Investigation as Lipoxygenase Inhibitors (In Vitro Models)
Lipoxygenase (LOX) enzymes are key players in inflammatory pathways, making them attractive targets for therapeutic intervention. Phenylacetic acid derivatives have been explored as potential LOX inhibitors. In one study, a novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore was designed and evaluated. researchgate.net Several of these compounds exhibited potent dual inhibitory activity against both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro. researchgate.net The inhibition of 5-LOX is particularly relevant for reducing the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. researchgate.netacademicjournals.org The findings suggest that the phenylacetic acid scaffold is a suitable foundation for designing dual-action anti-inflammatory agents. researchgate.net
Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of a Phenylacetic Acid Derivative This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | 5-Lipoxygenase (5-LOX) | Potent Inhibition (Specific IC50 not detailed) | researchgate.net |
Design of Anticonvulsant and Antinociceptive Analogues (In Vivo Animal Models)
Researchers have successfully designed and synthesized novel phenylacetamide derivatives for evaluation as anticonvulsant and antinociceptive agents. nih.govmdpi.com In preclinical studies using mouse models, certain N-substituted 2-anilinophenylacetamides were found to be highly potent in the maximal electroshock (MES) seizure test, with activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov
Similarly, hybrid compounds incorporating a pyrrolidine-2,5-dione moiety attached to a phenylacetamide linker have demonstrated broad-spectrum anticonvulsant properties in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. mdpi.com One particularly robust compound not only showed efficacy in models of drug-resistant epilepsy but also exhibited significant antinociceptive (pain-relieving) effects in models of tonic, neurogenic, and neuropathic pain. mdpi.com
Table 2: Anticonvulsant Activity of Phenylacetamide Derivatives in Mice This table is interactive. Users can sort columns by clicking on the headers.
| Compound Class | Seizure Model | Efficacy (ED50 mg/kg) | Source |
|---|---|---|---|
| N-substituted 2-anilinophenylacetamide (Compound 14) | Maximal Electroshock (MES) | 8.0 | nih.gov |
| N-substituted 2-anilinophenylacetamide (Compound 12) | Maximal Electroshock (MES) | 24.0 | nih.gov |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | Maximal Electroshock (MES) | 49.6 | mdpi.com |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | 6 Hz (32 mA) | 31.3 | mdpi.com |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | scPTZ | 67.4 | mdpi.com |
Modulation of Nuclear Receptors (e.g., PPARγ) in Cellular Assays
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism, making them important targets for diseases like type 2 diabetes. mdpi.com Phenylacetic acid derivatives have been developed as agonists for these receptors. nih.gov Starting from a weakly active lead structure, medicinal chemists synthesized a series of derivatives, including benzisoxazoles and benzofurans. nih.gov Cellular assays confirmed that these new compounds acted as hPPAR agonists. Subsequent in vivo studies in insulin-resistant rodents showed that the optimized compounds could effectively lower both glucose and triglyceride levels, demonstrating comparable potency to the established PPARγ agonist, rosiglitazone. nih.gov This line of research underscores the potential of the phenylacetic acid scaffold in developing selective PPAR modulators (SPPARγMs) for metabolic disorders. mdpi.comnih.gov
Research into Antibacterial Properties of Phenylacetic Acid Scaffolds (Microbiological Studies)
The core phenylacetic acid (PAA) structure has demonstrated notable antibacterial properties. nih.govnih.gov PAA isolated from the bacterium Bacillus megaterium showed good activity against Agrobacterium tumefaciens, the causative agent of root cancer disease in plants, with a half-maximal inhibitory concentration (IC50) of 0.8038 mg/mL. researchgate.net
Microbiological studies have elucidated its mechanism of action. PAA disrupts bacterial cell membrane integrity, leading to the leakage of intracellular components like nucleic acids and proteins. nih.govresearchgate.net Furthermore, it inhibits total protein synthesis and affects cellular metabolism by decreasing the activity of key enzymes in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This multi-faceted mechanism makes the phenylacetic acid scaffold a promising base for developing new antibacterial agents. nih.govresearchgate.net
Mechanistic Studies of Action for Related Compounds in In Vitro and Preclinical Models
The biological activity of derivatives of this compound and related compounds is underpinned by a variety of mechanisms of action that have been elucidated through in vitro and preclinical investigations. These studies reveal how the introduction of specific functional groups, such as the trifluoromethylthio moiety, can modulate interactions with biological targets, including enzymes, cellular pathways, and receptors.
Enzyme Inhibition Studies (e.g., 5-LO, COX)
Compounds structurally related to phenylacetic acid have been investigated for their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LO). researchgate.netmdpi.com These enzymes are critical in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comnih.gov Dual inhibition of COX and 5-LOX pathways is a therapeutic strategy aimed at reducing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) by simultaneously inhibiting the biosynthesis of both prostaglandins and leukotrienes. researchgate.net
In vitro studies on N-substituted 1,2-dihydropyrid-2-one derivatives of phenylacetic acid have demonstrated varying degrees of inhibition against COX-1, COX-2, and 5-LOX enzymes. researchgate.net Similarly, research on chalcone (B49325) derivatives has identified compounds with potent dual inhibitory activity against COX-2 and 5-LOX. nih.gov For example, one chalcone derivative, (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)- prop-2-en-1-one (compound C64), showed significant COX-2 and 5-LOX inhibition with IC50 values of 0.092 and 0.136 μM, respectively. nih.gov This compound exhibited a selectivity index (SI) for COX-2 of 68.43, comparable to the known selective inhibitor etoricoxib. nih.gov Such studies highlight the potential for designing potent and selective anti-inflammatory agents by modifying core structures like phenylacetic acid.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Chalcone Derivatives (e.g., C64) | COX-2 / 5-LOX | Showed dual inhibition with IC50 values of 0.092 μM (COX-2) and 0.136 μM (5-LOX). Exhibited a COX-2 selectivity index of 68.43. | nih.gov |
| N-substituted 1,2-dihydropyrid-2-one derivatives of phenylacetic acid | COX-1, COX-2, 5-LOX | Demonstrated inhibitory activity against enzymes in the arachidonic acid cascade. | researchgate.net |
| Scutellaria salviifolia extracts | COX-2 | Exhibited high inhibitory effect on COX-2 activity, comparable to celecoxib, but showed no significant effect on 5-LOX. | mdpi.com |
Cellular Pathway Modulation (e.g., ion channel effects, metabolic cycle disruption, protein synthesis inhibition)
The mechanisms of action for trifluoromethyl- and trifluoromethylthio-containing compounds extend to the modulation of fundamental cellular pathways.
Ion Channel Effects: Various drugs have been shown to exert regulatory effects on transmembrane ion channels, which can influence normal cellular functions. mdpi.com For example, Sodium-glucose cotransporter 2 inhibitors (SGLT2i) have been found to affect endothelial ion channels, which are crucial for regulating intracellular Ca2+ signals and vascular function. nih.gov Preclinical studies suggest that the cardioprotective effects of SGLT2i are mediated by reducing inflammation and reactive oxygen species in cardiac endothelial cells, potentially by lowering intracellular Ca2+ levels through the inhibition of the sodium-hydrogen exchanger 1 (NHE1) and the sodium-calcium exchanger (NCX). nih.gov While not directly derivatives of this compound, these findings illustrate a broader principle of how pharmaceuticals can modulate ion channel activity to therapeutic effect.
Protein Synthesis Inhibition: Inhibition of protein synthesis is another mechanism through which biologically active compounds can exert their effects. nih.gov Proline-rich antimicrobial peptides (PrAMPs), such as oncocins, function by entering bacteria and inhibiting the ribosome, thereby blocking protein synthesis. nih.gov Structural studies have revealed that these peptides can simultaneously block both the peptidyl transferase center and the peptide exit tunnel of the ribosome. nih.gov This dual-action mechanism makes it more difficult for bacteria to develop resistance. nih.gov In vitro assays are commonly used to screen for potential translation inhibitors by measuring the reduction in protein products, often through the incorporation of radioactive or fluorescent amino acids. nih.gov
Receptor Antagonism/Agonism in Biochemical Assays (e.g., TRPV1, ET(A) receptor)
Derivatives containing trifluoromethyl groups have been prominent in the development of receptor antagonists, particularly for the Transient Receptor Potential Vanilloid 1 (TRPV1). unife.it The TRPV1 ion channel is a key sensor of noxious stimuli and is implicated in chronic inflammatory pain and peripheral neuropathy. unife.it
Biochemical assays have been instrumental in identifying potent TRPV1 antagonists. For instance, 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide was identified as a high-affinity antagonist for the TRPV1 receptor. unife.it Preclinical studies using in vivo migraine models have demonstrated the efficacy of such antagonists. nih.gov Two specific TRPV1 antagonists, JNJ-38893777 and JNJ-17203212, were shown to dose-dependently reduce the up-regulation of c-fos (a marker of neuronal activation) in the trigeminal brain stem complex following inflammatory stimulation. nih.gov Furthermore, these antagonists effectively attenuated or abolished capsaicin-induced CGRP release, a key event in migraine pathophysiology. nih.gov These results suggest that TRPV1 antagonism is a viable mechanistic approach for conditions like migraine. nih.gov
| Compound | Receptor Target | Assay/Model | Key Finding | Reference |
|---|---|---|---|---|
| JNJ-38893777 | TRPV1 | In vivo rat migraine model | Dose-dependently reduced inflammatory up-regulation of c-fos and attenuated capsaicin-induced CGRP release at higher doses. | nih.gov |
| JNJ-17203212 | TRPV1 | In vivo rat migraine model | Dose-dependently reduced inflammatory up-regulation of c-fos and fully abolished capsaicin-induced CGRP release. | nih.gov |
| 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide | TRPV1 | Biochemical Assays | Identified as a high-affinity TRPV1 receptor antagonist. | unife.it |
Influence of the Trifluoromethylthio Group on Molecular Properties Relevant to Biological Research (e.g., membrane permeability, metabolic stability)
The trifluoromethylthio (-SCF3) group is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates, thereby enhancing their biological performance. researchgate.net Its unique characteristics significantly influence properties such as lipophilicity, membrane permeability, and metabolic stability. researchgate.netresearchgate.net
Membrane Permeability: The -SCF3 group is one of the most lipophilic functional groups used in drug design. researchgate.net This high lipophilicity can significantly enhance a molecule's ability to cross cellular membranes. researchgate.net Improved membrane permeability is a critical factor for the bioavailability of a drug, particularly for compounds targeting the central nervous system, which must cross the blood-brain barrier. mdpi.comnih.gov The incorporation of trifluoromethyl groups into molecules like fluoxetine (B1211875) and riluzole (B1680632) enhanced their lipophilicity, which in turn improved membrane permeability and facilitated efficient brain penetration. mdpi.comnih.gov Studies have also directly demonstrated that substituting a methyl (CH3) group with a trifluoromethyl (CF3) group can increase the membrane permeability of short peptides. rsc.org The ability of the -SCF3 group to fine-tune lipophilicity allows for the optimization of a drug's absorption and distribution profile. researchgate.net
Metabolic Stability: The trifluoromethylthio group also confers enhanced metabolic stability to molecules. researchgate.netresearchgate.net This is largely due to the strong carbon-fluorine bonds, which are resistant to metabolic degradation by enzymes. nih.govresearchgate.net The -SCF3 group is an electron-withdrawing group that can decrease the electron density of a molecule, making it less susceptible to oxidative metabolism in vivo. researchgate.net This increased resistance to enzymatic breakdown can prolong a drug's half-life, which may lead to improved pharmacokinetic profiles. nih.govnih.gov In one preclinical study, a monkey liver microsomal assay was used to compare the metabolic stability of two antipicornavirus compounds. nih.gov The analogue containing a (trifluoromethyl)oxadiazole group showed significantly greater metabolic stability, generating only two minor metabolic products compared to the 18 products from the parent compound. nih.gov This demonstrates the global protective effect that trifluoromethyl substitution can have against hepatic metabolism. nih.gov
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of organofluorine compounds, including those containing the trifluoromethylthio (SCF3) group, is traditionally associated with harsh reagents and conditions. However, the principles of green chemistry are driving significant changes in this area. Future research is centered on developing more sustainable and environmentally benign methods for synthesizing 2-(Trifluoromethylthio)phenylacetic acid and its analogues.
Key green chemistry strategies being explored include:
Photoredox and Copper Dual Catalysis: This approach enables the difunctionalization of unsaturated compounds with acyl and trifluoromethylthio groups, offering high atom- and step-economy. rsc.org Using S-trifluoromethyl thioesters as bifunctional reagents represents a significant advancement in constructing complex molecules under milder conditions. rsc.org
Continuous Flow Synthesis: Micro- and mesoreactor technologies are being employed to develop multi-step, telescoped processes for producing α-trifluoromethylthiolated esters and amides from carboxylic acids. nih.gov This methodology offers benefits such as shorter reaction times, improved safety, and easier scalability compared to traditional batch processes. nih.gov
Catalytic Methodologies: Research is moving away from stoichiometric reagents towards catalytic methods for introducing the SCF3 group. researchgate.net This includes transition-metal-free approaches and the use of photocatalysis to activate C-H bonds, reducing waste and the reliance on heavy metals. rsc.orgresearchgate.net
| Approach | Traditional Method Features | Green Chemistry Features | Key Benefits |
|---|---|---|---|
| Catalysis | Often requires stoichiometric heavy metals or harsh oxidants. | Utilizes photoredox, copper, or other catalysts in smaller quantities. rsc.orgresearchgate.net | Reduced waste, milder conditions, improved selectivity. |
| Process | Batch processing with multiple isolation/purification steps. | Continuous flow synthesis in microreactors, telescoping multiple steps. nih.gov | Shorter reaction times, enhanced safety, easier scalability. nih.gov |
| Reagents | Use of potentially hazardous or expensive trifluoromethylthio sources. | Development of novel, more stable, and efficient reagents like S-trifluoromethyl thioesters. rsc.org | Improved atom economy and functional group compatibility. rsc.org |
High-Throughput Screening and Combinatorial Chemistry for Accelerated Derivative Discovery
To explore the potential of the this compound scaffold, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These technologies dramatically accelerate the process of discovering derivatives with desired properties. nih.gov HTS involves the rapid, automated testing of thousands to millions of samples for biological activity. tdcommons.ai
The workflow for accelerated discovery typically involves:
Library Generation: Combinatorial chemistry techniques are used to create large libraries of molecules by systematically combining different chemical building blocks with the core this compound structure.
Assay Development: Robust and miniaturized assays are designed to measure a specific biological or chemical property. The Z'-factor is a widely accepted criterion for evaluating the quality of HTS assays. nih.gov
Automated Screening: Robotic systems handle the plating, reagent addition, and data acquisition for the entire compound library. nih.gov
Hit Identification: Data analysis identifies "hits"—compounds that show activity in the primary screen. These are then subjected to further validation and optimization. tdcommons.ai
Virtual screening is also emerging as a powerful complementary tool, using computational models to predict the activity of compounds and prioritize which derivatives to synthesize, saving considerable time and resources. ewadirect.com
| Phase | Objective | Key Technologies | Example Application |
|---|---|---|---|
| Library Design | Generate a diverse set of derivatives. | Combinatorial and parallel synthesis. nih.gov | Synthesizing amides and esters of this compound with various amines and alcohols. |
| Screening | Rapidly test all derivatives for activity. | Robotics, microplate assays (e.g., fluorescence, enzyme inhibition). nih.govtdcommons.ai | Screening the library against a specific enzyme target to find potential inhibitors. |
| Data Analysis | Identify statistically significant "hits". | Medical informatics, machine learning models. nih.govtdcommons.ai | Predicting experimental outcomes to narrow down candidates for further testing. tdcommons.ai |
| Hit Validation | Confirm activity and determine potency. | Dose-response curves, secondary assays. | Confirming the inhibitory activity of the top compounds and determining their IC₅₀ values. |
Integration of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research
The precise structural characterization of this compound and its novel derivatives is fundamental to understanding their chemical behavior and biological activity. Research in this area increasingly relies on a suite of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique. 1H NMR is used to determine the proton environment, while 13C NMR provides information about the carbon skeleton. spectrabase.com For fluorinated compounds, 19F NMR is particularly crucial as it offers a sensitive and direct way to probe the trifluoromethylthio group and its electronic environment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. researchgate.net MS fragmentation patterns also help in elucidating the molecular structure.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify key functional groups within the molecule, such as the carboxylic acid (C=O and O-H stretches) and the C-S and C-F bonds. chemicalbook.comsemi.ac.cn
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and stereochemistry. researchgate.net
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| 1H and 13C NMR | Provides a map of the carbon-hydrogen framework. spectrabase.com | Confirms the phenylacetic acid backbone and substitution pattern. |
| 19F NMR | Highly sensitive probe for fluorine atoms. | Directly confirms the presence and electronic environment of the SCF₃ group. |
| High-Resolution MS | Provides exact mass and elemental formula. | Unambiguously confirms the molecular formula of new derivatives. |
| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a solid state. researchgate.net | Provides definitive proof of structure for crystalline derivatives. |
Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Evaluation Methodologies
The ultimate goal of synthesizing derivatives of this compound is often to discover molecules with valuable biological properties for applications in medicine or agriculture. researchgate.net This requires a deeply integrated, interdisciplinary approach that combines the expertise of synthetic chemists with that of biologists, pharmacologists, and toxicologists.
This collaborative model involves a continuous feedback loop:
Chemical Synthesis: Chemists design and synthesize novel derivatives based on structural hypotheses or computational models.
Biological Screening: Biologists test these new compounds in a range of in vitro (cell-based) and sometimes in vivo (organism-based) assays to assess their activity and specificity. nih.govmdpi.com For example, derivatives might be tested for antitubercular, anticancer, or enzyme-inhibitory activity. nih.govmdpi.comnih.gov
Structure-Activity Relationship (SAR) Analysis: The results from biological testing are analyzed in the context of the compounds' chemical structures. This SAR analysis helps identify which molecular features are crucial for activity. nih.gov
Iterative Optimization: Based on the SAR findings, chemists design and synthesize a new generation of compounds to enhance potency, improve selectivity, or optimize pharmacokinetic properties. nih.gov
This integrated strategy ensures that synthetic efforts are guided by biological data, leading to a more efficient and effective discovery process. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(Trifluoromethylthio)phenylacetic acid, and how can purity be optimized?
Methodological Answer: A common synthesis involves coupling phenylacetic acid derivatives with trifluoromethylthio groups via palladium-catalyzed cross-coupling reactions. For example, ligand-accelerated C(sp²)–H bond functionalization with arylboron reagents has been employed, using 1,4-benzoquinone (BQ) as an oxidant and t-AmylOH as a solvent . To ensure purity, sublimation of BQ prior to use and rigorous column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) are critical. Purity inconsistencies across commercial sources (e.g., TCI vs. others) highlight the need for pre-synthesis NMR and LC-MS validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR are used to confirm the trifluoromethylthio group’s integration and aromatic proton environments. For example, the -SCF₃ group typically appears as a singlet in F NMR at ~-40 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M-H]⁻) and detects impurities.
- FT-IR : The carbonyl stretch (C=O) near 1700 cm⁻¹ and C-S vibrations (650–750 cm⁻¹) confirm structural integrity .
Q. How is this compound applied in medicinal chemistry or drug development?
Methodological Answer: The trifluoromethylthio group enhances metabolic stability and lipophilicity, making the compound valuable in NSAID derivatives (e.g., aceclofenac analogs). Structural modifications at the phenylacetic acid core can optimize cyclooxygenase (COX) inhibition, as seen in studies comparing diclofenac and aceclofenac derivatives . In vitro assays (e.g., COX-1/COX-2 inhibition) and pharmacokinetic profiling (e.g., plasma half-life in rodent models) are standard evaluation steps .
Advanced Research Questions
Q. How can conflicting photochemical data for phenylacetic acid derivatives be resolved?
Methodological Answer: Discrepancies in triplet-state energy () measurements arise from solvent polarity and substituent effects. For example, benzoic acid and phenylacetic acid show differences of 1.8 kK due to electron-withdrawing vs. donating groups. Time-resolved transient absorption spectroscopy in degassed acetonitrile can isolate triplet-triplet transitions, while computational DFT calculations (e.g., B3LYP/6-31+G(d)) validate experimental values . Adjusting experimental conditions (e.g., oxygen-free environments) minimizes data variability .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
Methodological Answer:
- Ligand Selection : Bulky phosphine ligands (e.g., SPhos) enhance palladium catalyst stability and regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., t-AmylOH) improve solubility of arylboron reagents.
- Additives : Silver salts (Ag₂CO₃) scavenge halide byproducts, reducing catalyst poisoning.
Reaction optimization via Design of Experiments (DoE) methodologies, such as varying temperature (80–120°C) and catalyst loading (2–5 mol%), maximizes yield (>80%) .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) into COX-2 active sites identifies binding affinities and guides structural modifications.
- ADMET Prediction : Tools like SwissADME estimate parameters like logP (lipophilicity) and CYP450 inhibition. For example, the trifluoromethylthio group’s electron-withdrawing nature reduces CYP2C9 interactions, lowering hepatotoxicity risks .
- MD Simulations : Molecular dynamics (GROMACS) assess compound stability in biological membranes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
